(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carbamate functional group
Mechanism of Action
Target of Action
Carbamates are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Carbamates, such as the compound , are often used as protecting groups in organic synthesis, particularly for amines . The tert-butoxycarbonyl (Boc) group is a common carbamate used for this purpose. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The compound’s interaction with its targets typically involves the formation of a carbamate linkage, which can protect sensitive functional groups from unwanted reactions .
Biochemical Pathways
The introduction and removal of the boc group can influence a variety of biochemical pathways, depending on the nature of the compound being modified .
Pharmacokinetics
The pharmacokinetic properties of carbamates can vary widely depending on their structure and the presence of other functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the introduction of a Boc group can protect sensitive functional groups, enabling selective reactions to occur .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate typically involves the reaction of (S)-1-hydroxypentan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include ethers, esters, or halides.
Scientific Research Applications
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-hydroxyethyl)carbamate
- tert-Butyl (1-hydroxypropyl)carbamate
- tert-Butyl (1-hydroxybutyl)carbamate
Uniqueness
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the second position of the pentyl chain and the stereochemistry (S-configuration) contribute to its specific reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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